molecular formula C21H26N2O5 B3459365 N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide

N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide

Cat. No.: B3459365
M. Wt: 386.4 g/mol
InChI Key: ZUYDCSXVIHCCTN-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with three ethoxy groups at the 3, 4, and 5 positions. The anilide moiety is further functionalized with an acetamido group at the 3-position of the phenyl ring. This structure confers distinct physicochemical properties, such as enhanced lipophilicity due to the ethoxy substituents, which may influence solubility and bioavailability.

Properties

IUPAC Name

N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-5-26-18-11-15(12-19(27-6-2)20(18)28-7-3)21(25)23-17-10-8-9-16(13-17)22-14(4)24/h8-13H,5-7H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYDCSXVIHCCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method includes the acylation of 3-acetamidophenol with 3,4,5-triethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and functional differences between N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide and related compounds:

Compound Name Substituents on Benzamide Substituents on Phenyl/Other Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 3,4,5-Triethoxy 3-Acetamido phenyl ~407.4 (estimated) High lipophilicity; research applications
3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide 3,4,5-Trimethoxy 2-Methoxy phenyl 331.35 Crystalline structure with N–H···O hydrogen bonding; potential solubility limitations
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 4-Bromo phenyl 396.21 Bromine enhances molecular polarizability; crystallographic stability via chain formation
N-(5,5-Dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide 3,4,5-Triethoxy Benzothiazolyl group 432.53 Heterocyclic moiety for target-specific interactions; agrochemical research
SANT-2 (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide) 3,4,5-Triethoxy Benzimidazole and 4-chloro phenyl ~493.9 (estimated) Hedgehog signaling inhibitor; biomedical research

Key Observations:

  • Ethoxy vs.
  • Halogen Effects : Bromine in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide introduces steric and electronic effects, influencing crystallographic packing via hydrogen bonding .
  • Heterocyclic Modifications : Derivatives like SANT-2 incorporate benzimidazole and chloro groups, enabling specific protein interactions (e.g., Hedgehog pathway inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide
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N-(3-acetamidophenyl)-3,4,5-triethoxybenzamide

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